Cas no 2287285-69-0 ([3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride)
![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride structure](https://www.kuujia.com/scimg/cas/2287285-69-0x500.png)
[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- EN300-6761996
- {3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride
- [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
- 2287285-69-0
-
- Inchi: 1S/C15H19ClO2S/c1-11-3-12(2)5-13(4-11)6-14-7-15(8-14,9-14)10-19(16,17)18/h3-5H,6-10H2,1-2H3
- InChI Key: MGXHPRGKFWGHPF-UHFFFAOYSA-N
- SMILES: ClS(CC12CC(CC3C=C(C)C=C(C)C=3)(C1)C2)(=O)=O
Computed Properties
- Exact Mass: 298.0794287g/mol
- Monoisotopic Mass: 298.0794287g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 435
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 42.5Ų
[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6761996-0.05g |
{3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride |
2287285-69-0 | 0.05g |
$1010.0 | 2023-05-26 | ||
Enamine | EN300-6761996-0.25g |
{3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride |
2287285-69-0 | 0.25g |
$1738.0 | 2023-05-26 | ||
Enamine | EN300-6761996-0.1g |
{3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride |
2287285-69-0 | 0.1g |
$1217.0 | 2023-05-26 |
[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride Related Literature
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1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
Additional information on [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
Comprehensive Guide to [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride (CAS No. 2287285-69-0)
[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride (CAS No. 2287285-69-0) is a specialized organic sulfonyl chloride derivative with a unique bicyclo[1.1.1]pentane core structure. This compound has garnered significant attention in pharmaceutical and materials science research due to its potential as a versatile building block for drug discovery and polymer modification. The presence of both the methanesulfonyl chloride group and the 3,5-dimethylphenyl substituent makes it particularly valuable for click chemistry applications and bioconjugation strategies.
The bicyclo[1.1.1]pentane scaffold in [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is of special interest to medicinal chemists as it serves as a bioisostere for aromatic rings and tert-butyl groups. This property has made it a hot topic in recent drug design literature, particularly for developing CNS-targeting therapeutics and proteolysis targeting chimeras (PROTACs). Researchers are actively exploring its use in creating sp3-rich molecules that can improve drug solubility and metabolic stability.
From a synthetic chemistry perspective, the methanesulfonyl chloride moiety in this compound offers excellent reactivity for nucleophilic substitution reactions. This makes CAS 2287285-69-0 particularly useful for constructing sulfonamide linkages, which are prevalent in many FDA-approved drugs. Recent publications have highlighted its application in developing covalent inhibitors and activity-based probes for studying enzyme mechanisms.
The 3,5-dimethylphenyl group contributes to the compound's lipophilicity and may influence its membrane permeability, making it valuable for medicinal chemistry optimization. Current research trends show growing interest in using such sterically hindered compounds to modulate protein-protein interactions and develop allosteric modulators for challenging drug targets.
In material science applications, [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has shown promise for modifying polymer surfaces and creating functionalized nanomaterials. Its ability to introduce sulfonyl groups onto various substrates makes it useful for developing advanced coatings and responsive materials with tailored properties.
Recent advances in high-throughput screening technologies have increased demand for structurally diverse compounds like CAS 2287285-69-0. The pharmaceutical industry particularly values its potential in fragment-based drug discovery and DNA-encoded library development. Several patent applications have emerged featuring derivatives of this bicyclo[1.1.1]pentane sulfonyl chloride as key intermediates.
The stability and storage conditions of [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride are important considerations for researchers. Proper handling under inert atmosphere and storage at low temperatures are recommended to maintain its reactivity. These practical aspects are frequently discussed in chemical forums and researchgate discussions among synthetic chemists.
Analytical characterization of CAS 2287285-69-0 typically involves NMR spectroscopy, mass spectrometry, and HPLC purity analysis. The compound's unique three-dimensional structure presents interesting challenges and opportunities in spectral interpretation, making it a subject of methodological studies in analytical chemistry publications.
Looking forward, the growing emphasis on three-dimensionality in drug discovery suggests increasing importance for bicyclo[1.1.1]pentane derivatives like this sulfonyl chloride. Its applications in developing degraders and molecular glues represent cutting-edge directions in chemical biology and targeted protein degradation research.
For researchers sourcing [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride, quality specifications including purity levels, isomeric composition, and batch-to-batch consistency are critical factors. These parameters are increasingly important in the context of reproducibility initiatives in chemical research and preclinical development workflows.
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